molecular formula C12H23N3O3 B14076979 tert-butyl 4-(N-hydroxycarbamimidoyl)-4-methyl-piperidine-1-carboxylate

tert-butyl 4-(N-hydroxycarbamimidoyl)-4-methyl-piperidine-1-carboxylate

Katalognummer: B14076979
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: YQEGIUFPIJUWQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(N-hydroxycarbamimidoyl)-4-methyl-piperidine-1-carboxylate: is a chemical compound with a molecular formula of C12H23N3O3 and a molecular weight of 257.33 g/mol

Analyse Chemischer Reaktionen

tert-Butyl 4-(N-hydroxycarbamimidoyl)-4-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(N-hydroxycarbamimidoyl)-4-methyl-piperidine-1-carboxylate has significant potential in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer properties.

    Industry: Utilized in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(N-hydroxycarbamimidoyl)-4-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 4-(N-hydroxycarbamimidoyl)-4-methyl-piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(N-hydroxycarbamimidoyl)piperazine-1-carboxylate: Similar structure but different functional groups.

    tert-Butyl 4-(N-hydroxycarbamimidoyl)phenylcarbamate: Contains a phenyl group instead of a piperidine ring.

    tert-Butyl 4-(N-hydroxycarbamimidoyl)piperidine-1-carboxylate: Similar structure but different substituents

Eigenschaften

Molekularformel

C12H23N3O3

Molekulargewicht

257.33 g/mol

IUPAC-Name

tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)15-7-5-12(4,6-8-15)9(13)14-17/h17H,5-8H2,1-4H3,(H2,13,14)

InChI-Schlüssel

YQEGIUFPIJUWQB-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.